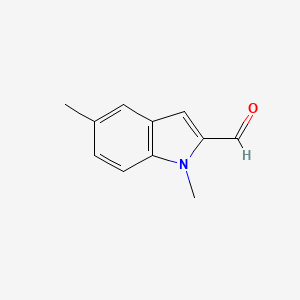

1,5-dimethyl-1H-indole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylindole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-3-4-11-9(5-8)6-10(7-13)12(11)2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSJJINMAAPHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629560 | |

| Record name | 1,5-Dimethyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883526-76-9 | |

| Record name | 1,5-Dimethyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of 1,5-dimethyl-1H-indole-2-carbaldehyde?

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-dimethyl-1H-indole-2-carbaldehyde is a heterocyclic organic compound featuring a dimethylated indole scaffold with a carbaldehyde group at the 2-position. This molecule serves as a valuable intermediate in the synthesis of more complex chemical entities, particularly in the realms of pharmaceutical and agrochemical development. Its unique structural and electronic properties, conferred by the indole nucleus and the reactive aldehyde functionality, make it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its known physical and chemical properties, a general synthetic protocol, and explores its potential applications.

Physicochemical Properties

Precise experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, based on information from chemical suppliers and comparative data from structurally similar indole-2-carbaldehydes, the following properties can be summarized.

Physical Properties

A summary of the known physical properties for this compound is presented in Table 1. For comparative purposes, data for related indole-2-carbaldehyde derivatives are also included.

| Property | This compound | 1-methyl-1H-indole-2-carbaldehyde | Indole-2-carbaldehyde |

| Molecular Formula | C₁₁H₁₁NO[1] | C₁₀H₉NO | C₉H₇NO[2] |

| Molecular Weight | 173.2 g/mol [1] | 159.18 g/mol | 145.16 g/mol [2] |

| Appearance | Beige powder[1] | Colorless to pale yellow solid | White to brown powder/crystal |

| Melting Point | Data not available | 81-85 °C | 138-142 °C |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Soluble in Methanol |

Chemical Properties

This compound exhibits reactivity characteristic of both the indole nucleus and the aldehyde functional group.

-

Indole Nucleus: The indole ring system is electron-rich, making it susceptible to electrophilic substitution. The presence of two methyl groups, which are electron-donating, further enhances the electron density of the ring, potentially influencing its reactivity in various chemical transformations.

-

Aldehyde Group: The carbaldehyde group at the 2-position is a versatile functional handle for a wide range of chemical reactions, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to the corresponding alcohol.

-

Nucleophilic Addition: Undergoes addition reactions with various nucleophiles.

-

Condensation Reactions: Can participate in condensation reactions to form larger, more complex molecules. This reactivity is particularly useful in the synthesis of pharmaceuticals and other bioactive compounds[1].

-

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the formylation of 1,5-dimethyl-1H-indole. A common and effective method for the formylation of electron-rich heterocycles like indoles is the Vilsmeier-Haack reaction .

General Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a general procedure for the formylation of an indole substrate, which can be adapted for the synthesis of this compound from 1,5-dimethyl-1H-indole.

Materials:

-

1,5-dimethyl-1H-indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated sodium bicarbonate solution

-

Water

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. This exothermic reaction forms the Vilsmeier reagent. The temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Dissolve 1,5-dimethyl-1H-indole in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 40-80 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reaction Workflow

The Vilsmeier-Haack reaction is a key synthetic transformation for obtaining indole-2-carbaldehydes. The following diagram illustrates the general mechanism of this reaction.

Caption: General mechanism of the Vilsmeier-Haack formylation of a substituted indole.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research and development:

-

Pharmaceutical Synthesis: The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The aldehyde functionality of this compound allows for the straightforward introduction of various pharmacophores, making it a key intermediate in the synthesis of novel drug candidates.

-

Agrochemical Development: Similar to pharmaceuticals, many agrochemicals are based on heterocyclic scaffolds. This compound can be used to synthesize new pesticides and herbicides.

-

Materials Science: Indole derivatives have been investigated for their electronic and photophysical properties. This compound could serve as a precursor for the synthesis of novel organic materials with applications in electronics and photonics.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in various fields of chemical science. While specific physicochemical data for this compound remains limited, its chemical reactivity is well-understood based on the constituent functional groups. The Vilsmeier-Haack reaction provides a reliable method for its synthesis, opening avenues for the development of novel pharmaceuticals, agrochemicals, and materials. Further research into the specific properties and biological activities of this compound and its derivatives is warranted to fully explore its potential.

References

An In-depth Technical Guide to the Synthesis of 1,5-dimethyl-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-dimethyl-1H-indole-2-carbaldehyde is a valuable synthetic intermediate in the fields of pharmaceutical and agrochemical research.[1] Its unique indole framework, featuring methyl groups at the 1 and 5 positions and a reactive aldehyde at the 2-position, makes it a versatile building block for the synthesis of more complex molecules, including potential drug candidates for neurological disorders and fluorescent probes for biological imaging.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, including detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its preparation in a laboratory setting.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. The functionalization of the indole core is a key strategy in the development of new therapeutic agents. This compound serves as a crucial precursor, with its aldehyde group allowing for a variety of chemical transformations such as condensations and cyclizations.[1] This guide will focus on two principal and effective methods for its synthesis: the Vilsmeier-Haack formylation and a lithiation-formylation sequence.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃).[4][5] This electrophilic species then attacks the electron-rich indole ring to introduce a formyl group.[4]

General Reaction Scheme

Caption: Vilsmeier-Haack formylation of 1,5-dimethyl-1H-indole.

Experimental Protocol

Materials:

-

1,5-dimethyl-1H-indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous DMF (3 equivalents).

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

In a separate flask, dissolve 1,5-dimethyl-1H-indole (1 equivalent) in anhydrous DCM.

-

Add the solution of 1,5-dimethyl-1H-indole to the freshly prepared Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and water.

-

Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data

Specific yield and reaction conditions for the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-indole are not detailed in the provided search results. However, formylation of similar indole derivatives often proceeds with moderate to high yields.

| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |

| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |

| 5-Methylindole | POCl₃, DMF | 0 to 85 | - | - |

Table 1. Reaction conditions and yields for the Vilsmeier-Haack formylation of various indole derivatives.[2]

Lithiation and Formylation

An alternative pathway to this compound involves the regioselective lithiation of the indole ring at the C2 position, followed by quenching the resulting organolithium species with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).[6] This method is particularly useful for substrates that may be sensitive to the acidic conditions of the Vilsmeier-Haack reaction.

General Reaction Scheme

Caption: Lithiation and formylation of 1,5-dimethyl-1H-indole.

Experimental Protocol

The following is a general procedure for the lithiation and formylation of an indole at the C2 position, which can be adapted for 1,5-dimethyl-1H-indole.

Materials:

-

1,5-dimethyl-1H-indole

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere and low-temperature reactions

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 1,5-dimethyl-1H-indole (1 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution while maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data

Specific quantitative data for the lithiation and formylation of 1,5-dimethyl-1H-indole is not available in the provided search results. Yields for this type of reaction can vary depending on the substrate and precise reaction conditions.

Characterization Data

While specific spectral data for this compound was not found in the provided search results, the expected characteristics can be inferred from similar compounds.

-

¹H NMR: The spectrum would be expected to show a singlet for the aldehyde proton (CHO) around δ 9-10 ppm. Singlets for the two methyl groups (N-CH₃ and C5-CH₃) would also be present, likely in the δ 3.5-4.0 ppm and δ 2.3-2.7 ppm regions, respectively. A singlet for the C3-H proton and signals for the aromatic protons on the benzene ring would also be observed in the aromatic region (δ 7-8 ppm).

-

¹³C NMR: The carbonyl carbon of the aldehyde would appear as a signal around δ 180-190 ppm. Signals for the two methyl carbons and the carbons of the indole ring would also be present.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 173.21.

Conclusion

The synthesis of this compound can be effectively achieved through two primary methods: Vilsmeier-Haack formylation and a lithiation-formylation sequence. The Vilsmeier-Haack reaction offers a direct approach using readily available reagents, while the lithiation route provides an alternative under milder, non-acidic conditions. The choice of method will depend on the specific requirements of the synthesis, including substrate compatibility and desired scale. The protocols and data presented in this guide provide a solid foundation for researchers to successfully prepare this valuable synthetic intermediate. Further optimization of the reaction conditions for the specific substrate is recommended to achieve optimal yields.

References

Spectroscopic Data Interpretation for 1,5-dimethyl-1H-indole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed guide to the predicted and expected spectroscopic data for 1,5-dimethyl-1H-indole-2-carbaldehyde. Due to the limited availability of published experimental spectra for this specific compound, the data presented herein is a combination of predicted values from cheminformatics tools and expected values based on the analysis of structurally similar indole derivatives.

Introduction

This compound is a substituted indole derivative with potential applications in medicinal chemistry and organic synthesis. A thorough understanding of its spectroscopic characteristics is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides an in-depth interpretation of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted and Expected Spectroscopic Data

The quantitative spectroscopic data for this compound is summarized in the tables below. These values are predicted and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-C=O | 9.8 - 10.2 | s | - |

| H-3 | 7.2 - 7.4 | s | - |

| H-4 | 7.5 - 7.7 | s | - |

| H-6 | 7.0 - 7.2 | d | ~8.0 |

| H-7 | 7.3 - 7.5 | d | ~8.0 |

| N-CH₃ | 3.8 - 4.0 | s | - |

| C₅-CH₃ | 2.4 - 2.6 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 182 - 186 |

| C-2 | 138 - 142 |

| C-3 | 122 - 126 |

| C-3a | 135 - 139 |

| C-4 | 128 - 132 |

| C-5 | 132 - 136 |

| C-6 | 120 - 124 |

| C-7 | 110 - 114 |

| C-7a | 125 - 129 |

| N-CH₃ | 31 - 35 |

| C₅-CH₃ | 20 - 24 |

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aldehyde) | 2720 - 2820 | Medium, often two bands |

| C=O (aldehyde) | 1670 - 1690 | Strong |

| C=C (aromatic) | 1580 - 1620 | Medium to Strong |

| C-N | 1310 - 1360 | Medium |

Table 4: Expected Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment |

| 173 | [M]⁺ (Molecular Ion) |

| 172 | [M-H]⁺ |

| 144 | [M-CHO]⁺ |

| 116 | [M-CHO-CO]⁺ |

Spectroscopic Data Interpretation

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) would exhibit distinct signals corresponding to the aromatic, aldehyde, and methyl protons.

-

Aldehyde Proton: A singlet is expected in the downfield region (δ 9.8-10.2 ppm) characteristic of an aldehyde proton.

-

Aromatic Protons: The protons on the indole ring (H-3, H-4, H-6, and H-7) will appear in the aromatic region (δ 7.0-7.7 ppm). The H-3 proton is expected to be a singlet. The H-4 proton, being adjacent to the electron-donating methyl group at C-5, will likely appear as a singlet. The H-6 and H-7 protons would likely appear as doublets due to ortho-coupling.

-

Methyl Protons: Two sharp singlets are predicted for the two methyl groups. The N-methyl protons (N-CH₃) are expected to resonate at approximately δ 3.8-4.0 ppm, while the C₅-methyl protons (C₅-CH₃) will likely appear further upfield around δ 2.4-2.6 ppm.

¹³C NMR Spectroscopy

The predicted proton-decoupled ¹³C NMR spectrum will show signals for all eleven carbon atoms in the molecule.

-

Carbonyl Carbon: The aldehyde carbonyl carbon (C=O) is the most deshielded and will appear significantly downfield (δ 182-186 ppm).

-

Aromatic and Heterocyclic Carbons: The eight carbons of the indole ring system will resonate in the region of δ 110-142 ppm. The specific chemical shifts are influenced by the substituents.

-

Methyl Carbons: The N-methyl carbon (N-CH₃) is expected around δ 31-35 ppm, and the C₅-methyl carbon (C₅-CH₃) is predicted to be in the δ 20-24 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

-

C=O Stretch: A strong absorption band is expected in the range of 1670-1690 cm⁻¹ corresponding to the stretching vibration of the conjugated aldehyde carbonyl group.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the characteristic aldehyde C-H stretch is expected to show one or two bands in the 2720-2820 cm⁻¹ region.

-

C=C Stretches: Aromatic C=C stretching vibrations will be observed in the 1580-1620 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak ([M]⁺) at m/z = 173, corresponding to the molecular weight of the compound.

-

[M-H]⁺ Peak: A peak at m/z = 172 is expected due to the loss of a hydrogen atom from the aldehyde group.

-

[M-CHO]⁺ Peak: A significant fragment at m/z = 144 would arise from the loss of the formyl group (CHO).

-

Further Fragmentation: Subsequent loss of carbon monoxide (CO) from the [M-CHO]⁺ fragment could lead to a peak at m/z = 116.

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use the same sample.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A wider spectral width (e.g., 220-240 ppm) is necessary.

-

A longer relaxation delay (2-5 seconds) and a significantly larger number of scans are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Infrared (IR) Spectroscopy

A common method for solid samples is the Attenuated Total Reflectance (ATR) technique.

-

Instrument Setup: Ensure the ATR crystal is clean.

-

Background Spectrum: Record a background spectrum of the empty ATR accessory.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

The following is a general procedure for Electron Ionization (EI) Mass Spectrometry.[1]

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS).[1]

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

The following diagrams illustrate key conceptual workflows in spectroscopic data interpretation.

Caption: General workflow for spectroscopic analysis.

Caption: Logical flow for structure elucidation.

References

CAS number and molecular structure of 1,5-dimethyl-1H-indole-2-carbaldehyde.

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-dimethyl-1H-indole-2-carbaldehyde is a heterocyclic organic compound featuring a dimethylated indole core with a carbaldehyde group at the 2-position. The indole scaffold is a prominent structural motif in a vast number of natural products and synthetic compounds of significant interest in medicinal chemistry and materials science. This compound serves as a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents, agrochemicals, and fluorescent probes.[1] The presence of the reactive aldehyde group allows for a variety of chemical transformations, such as condensation and cyclization reactions, making it a valuable building block in organic synthesis.[1]

Molecular Structure and Properties

The molecular structure of this compound consists of a bicyclic system with a benzene ring fused to a pyrrole ring. A methyl group is attached to the nitrogen atom (position 1) of the indole ring, and another methyl group is at position 5 of the benzene ring. The carbaldehyde group is located at the 2-position of the indole ring.

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in the table below. It should be noted that detailed experimental data for this specific compound is limited in publicly accessible literature.

| Property | Value | Reference |

| CAS Number | 883526-76-9 | [1] |

| Molecular Formula | C₁₁H₁₁NO | [1] |

| Molecular Weight | 173.2 g/mol | [1] |

| Appearance | Beige powder | [1] |

| Purity | ≥ 97% (by NMR) | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis

Hypothetical Synthetic Workflow:

Caption: Generalized workflow for the synthesis of indole-2-carbaldehydes.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate in various research and development applications.

Key Application Areas:

-

Pharmaceutical Synthesis: This compound serves as a precursor for the synthesis of more complex molecules with potential therapeutic activities. It is of particular interest in the development of agents targeting neurological disorders.[1] The indole nucleus is a common feature in many biologically active compounds.

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, it is a building block for novel agrochemicals.[1]

-

Fluorescent Probes: The indole moiety is known for its fluorescent properties, and this compound can be used in the development of fluorescent probes for biological imaging applications.[1]

-

Organic Synthesis: It is a valuable starting material for the synthesis of a variety of complex organic molecules and natural products.[1]

Potential Biological Significance and Signaling Pathways

While specific biological targets and signaling pathway interactions for this compound have not been detailed in the available literature, the broader class of indole derivatives is known to interact with a wide range of biological targets. Given its application in the development of drugs for neurological disorders, it is plausible that derivatives of this compound may interact with receptors or enzymes involved in neuronal signaling.

Hypothetical Signaling Pathway Involvement:

The following diagram illustrates a generalized signaling pathway where an indole-based drug candidate might exert its effects, for example, by acting as a receptor antagonist. This is a hypothetical representation and does not depict a known pathway for this compound.

Caption: Hypothetical mechanism of an indole derivative as a receptor antagonist.

Conclusion

This compound is a valuable chemical intermediate with potential applications in drug discovery, agrochemical development, and materials science. Its utility is derived from the versatile reactivity of the indole nucleus and the aldehyde functional group. While detailed experimental and biological data for this specific compound are not widely published, its structural similarity to other biologically active indoles suggests that its derivatives are promising candidates for further investigation. Future research into the synthesis of novel compounds from this intermediate and the exploration of their biological activities is warranted.

References

Unveiling the Reactivity of the Indole-2-Carbaldehyde Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental reactivity of the aldehyde group situated at the 2-position of the indole nucleus. Indole-2-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science, and understanding its reactivity is crucial for the rational design and synthesis of novel functional molecules. This document provides a comprehensive overview of its synthesis, key reactions, and its role as a precursor to biologically active compounds, supported by detailed experimental protocols and mechanistic diagrams.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 1H-Indole-2-carbaldehyde is presented in the table below.

| Property | Value | Reference |

| CAS Number | 19005-93-7 | [1][2] |

| Molecular Formula | C₉H₇NO | [2] |

| Molecular Weight | 145.16 g/mol | [2] |

| Appearance | Light yellow to pink or brown powder | [1] |

| Melting Point | 138-142 °C | [3] |

| IUPAC Name | 1H-indole-2-carbaldehyde | [2] |

Spectroscopic Data

The structural elucidation of indole-2-carbaldehyde is critical for reaction monitoring and characterization of its derivatives. The following tables summarize its characteristic ¹H and ¹³C NMR spectroscopic data.

¹H NMR (Proton NMR) Data (500 MHz, CDCl₃) [4]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.88 | s | Aldehyde H |

| 7.77 | d | Ar-H |

| 7.48 | d | Ar-H |

| 7.41 | t | Ar-H |

| 7.30 | s | Indole C3-H |

| 7.20 | t | Ar-H |

¹³C NMR (Carbon-13 NMR) Data (500 MHz, CDCl₃) [4]

| Chemical Shift (δ) ppm | Assignment |

| 182.89 | Aldehyde C=O |

| 138.80 | Ar-C |

| 136.87 | Ar-C |

| 128.25 | Ar-C |

| 124.37 | Ar-C |

| 122.20 | Ar-C |

| 115.60 | Ar-C |

| 113.28 | Ar-C |

Synthesis of Indole-2-Carbaldehyde

Several synthetic routes to indole-2-carbaldehyde have been established, each with its own advantages and limitations.

Oxidation of 2-Methylindole

One common approach involves the oxidation of the readily available 2-methylindole.

Experimental Protocol: Oxidation of 2-Methylindole [5]

-

Materials: 2-Methylindole, Activated Manganese Dioxide (MnO₂), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 2-methylindole (1.0 eq) in DCM.

-

Add activated manganese dioxide (10 eq).

-

Stir the suspension vigorously at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the Celite® pad with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization.

-

Formylation of Indole

Direct formylation of the indole ring at the C2 position can be achieved through a multi-step process involving lithiation followed by reaction with a formylating agent.

Experimental Protocol: Formylation of Indole [4]

-

Materials: Indole, dry Tetrahydrofuran (THF), n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), anhydrous N,N-dimethylformamide (DMF), Diethyl ether, Magnesium sulfate.

-

Procedure:

-

Dissolve indole (1.00 g, 8.54 mmol) in 50 mL of dry THF in a flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium or tert-butyllithium.

-

Stir the mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (0.83 mL, 8.5 mmol).

-

Allow the reaction mixture to warm to room temperature over 1.5 hours.

-

Quench the reaction with water (10 mL) and stir for 15 minutes.

-

Extract the mixture with diethyl ether.

-

Wash the organic layer with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting solid by silica gel chromatography (80/20 hexanes/ethyl acetate) to yield indole-2-carbaldehyde.[4]

-

Fundamental Reactivity of the Aldehyde Group

The aldehyde group at the C2 position of the indole ring exhibits characteristic electrophilic behavior, participating in a wide range of nucleophilic addition and condensation reactions. The electron-donating nature of the indole ring can influence the reactivity of the adjacent aldehyde group, although quantitative comparative data on its electrophilicity remains an area for further investigation.

Nucleophilic Addition Reactions

The addition of organomagnesium halides (Grignard reagents) to the aldehyde carbonyl forms a new carbon-carbon bond, yielding a secondary alcohol upon workup.

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide (General Procedure)

-

Materials: Indole-2-carbaldehyde, Methylmagnesium bromide (in a suitable ether solvent), dry THF or Diethyl Ether, saturated aqueous Ammonium Chloride (NH₄Cl).

-

Procedure:

-

Dissolve indole-2-carbaldehyde in dry THF or diethyl ether under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add the Grignard reagent (e.g., methylmagnesium bromide) dropwise.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the resulting alcohol by column chromatography.

-

The aldehyde can be readily reduced to the corresponding primary alcohol, 2-hydroxymethylindole, using common reducing agents.

Experimental Protocol: Reduction with Sodium Borohydride (General Procedure) [6]

-

Materials: Indole-2-carbaldehyde, Sodium Borohydride (NaBH₄), Methanol or Ethanol.

-

Procedure:

-

Dissolve indole-2-carbaldehyde in methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride in small portions.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry, concentrate, and purify the product.

-

Experimental Protocol: Reduction with Lithium Aluminium Hydride (General Procedure) [7][8][9]

-

Materials: Indole-2-carbaldehyde, Lithium Aluminium Hydride (LiAlH₄), dry THF or Diethyl Ether, water, 15% aqueous Sodium Hydroxide.

-

Procedure:

-

Suspend LiAlH₄ in dry THF or diethyl ether under a nitrogen atmosphere and cool in an ice bath.

-

Slowly add a solution of indole-2-carbaldehyde in the same dry solvent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Cool the reaction mixture in an ice bath and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash with an organic solvent.

-

Dry the combined organic filtrates, concentrate, and purify the product.

-

Condensation Reactions

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. The reaction of indole-2-carbaldehyde with a phosphorus ylide can lead to the formation of 2-vinylindoles. The stereochemical outcome (E/Z selectivity) is dependent on the nature of the ylide (stabilized or non-stabilized).[6][10]

Experimental Protocol: Wittig Reaction (General Procedure) [11][12]

-

Materials: Indole-2-carbaldehyde, a suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride), a strong base (e.g., n-BuLi, NaH, or a concentrated solution of NaOH), and a suitable solvent (e.g., THF, DMF).

-

Procedure:

-

Prepare the phosphorus ylide by treating the phosphonium salt with a strong base in an appropriate solvent under an inert atmosphere.

-

Add a solution of indole-2-carbaldehyde to the ylide solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the resulting alkene by column chromatography.

-

This condensation reaction occurs between an aldehyde and an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.

Experimental Protocol: Knoevenagel Condensation with Malononitrile [13][14][15]

-

Materials: Indole-2-carbaldehyde, Malononitrile, a weak base (e.g., piperidine, ammonium acetate), Ethanol.

-

Procedure:

-

Dissolve indole-2-carbaldehyde and malononitrile in ethanol.

-

Add a catalytic amount of the weak base.

-

Stir the mixture at room temperature. The product may precipitate out of the solution.

-

Monitor the reaction by TLC.

-

If precipitation occurs, filter the product and wash with cold ethanol. Otherwise, concentrate the reaction mixture and purify by column chromatography.

-

The aldol condensation involves the reaction of an enolate (from a ketone or another aldehyde) with an aldehyde to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound.

Experimental Protocol: Aldol Condensation with Acetone (General Procedure) [16][17][18][19][20]

-

Materials: Indole-2-carbaldehyde, Acetone, Sodium Hydroxide (NaOH), Ethanol, Water.

-

Procedure:

-

Prepare a solution of sodium hydroxide in a mixture of ethanol and water.

-

Add acetone to the basic solution, followed by indole-2-carbaldehyde.

-

Stir the mixture at room temperature. The product may precipitate.

-

After completion (monitor by TLC), filter the precipitate and wash with cold water and then cold ethanol.

-

Recrystallize the product if necessary.

-

Oxidation to Carboxylic Acid

The aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents.

Experimental Protocol: Oxidation with Potassium Permanganate (General Procedure) [21]

-

Materials: Indole-2-carbaldehyde, Potassium Permanganate (KMnO₄), a suitable solvent (e.g., acetone, aqueous base).

-

Procedure:

-

Dissolve indole-2-carbaldehyde in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate.

-

Stir until the purple color of the permanganate disappears.

-

Work up the reaction by filtering off the manganese dioxide, acidifying the filtrate, and extracting the carboxylic acid.

-

Purify the product by recrystallization or column chromatography.

-

Role in the Synthesis of Biologically Active Molecules

Derivatives of indole-2-carbaldehyde are precursors to a wide range of biologically active molecules. For instance, indole-2-carboxylic acids and indole-2-carboxamides have been investigated for their potential as anticancer and antimicrobial agents. These compounds can act as inhibitors of various signaling pathways implicated in disease.

Inhibition of Signaling Pathways

Derivatives of the indole-2-carboxamide scaffold have been shown to target key proteins in cellular signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling cascade involves multiple downstream effectors that regulate cell proliferation, migration, and survival.

The EGFR signaling pathway is crucial for cell growth and proliferation. Its aberrant activation is a hallmark of many cancers.

CDK2 is a key regulator of the cell cycle, particularly at the G1/S transition. Its activity is tightly controlled by cyclins and CDK inhibitors.

Conclusion

Indole-2-carbaldehyde is a versatile synthon with a rich and varied reactivity profile. The aldehyde functionality serves as a handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures. While this guide provides a foundational understanding of its reactivity and synthetic applications, further quantitative studies are needed to fully elucidate the electronic influence of the indole nucleus on the aldehyde group. A deeper understanding of its reactivity will undoubtedly continue to fuel the development of novel therapeutics and advanced materials.

References

- 1. Indole-2-carboxaldehyde 97 19005-93-7 [sigmaaldrich.com]

- 2. Indole-2-carboxaldehyde | C9H7NO | CID 96389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. インドール-2-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis routes of Indole-2-carbaldehyde [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. joneschemistry.wordpress.com [joneschemistry.wordpress.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Solved In the following reaction, an indole—specifically, | Chegg.com [chegg.com]

- 12. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. bhu.ac.in [bhu.ac.in]

- 16. community.wvu.edu [community.wvu.edu]

- 17. webassign.net [webassign.net]

- 18. amherst.edu [amherst.edu]

- 19. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 20. sciepub.com [sciepub.com]

- 21. chem.libretexts.org [chem.libretexts.org]

Initial discovery and characterization of substituted indole-2-carbaldehydes.

An In-depth Technical Guide to the Initial Discovery and Characterization of Substituted Indole-2-carbaldehydes

Introduction

Indole-2-carbaldehydes are a class of heterocyclic organic compounds that feature an indole ring system substituted with a formyl (-CHO) group at the second position. These molecules serve as crucial and versatile building blocks in medicinal and organic chemistry. Their unique structural and electronic properties make them valuable precursors for the synthesis of a wide array of more complex molecules, including natural products, pharmaceuticals, and functional materials. The indole scaffold itself is a prominent feature in numerous biologically active compounds, and the reactivity of the aldehyde group at the C2 position allows for diverse chemical transformations.[1][2] This guide provides a comprehensive overview of the initial discovery, synthesis, and physicochemical and biological characterization of substituted indole-2-carbaldehydes, tailored for researchers and professionals in drug development.

Initial Discovery and Synthetic Methodologies

The direct formylation of the indole nucleus typically occurs at the electron-rich C3 position, particularly under electrophilic substitution conditions like the Vilsmeier-Haack or Reimer-Tiemann reactions.[3][4][5] Therefore, the synthesis of indole-2-carbaldehydes often requires multi-step strategies that circumvent this inherent reactivity.

Key Synthetic Approaches

-

Oxidation of 2-Hydroxymethylindoles : A reliable and common method for preparing indole-2-carbaldehydes involves the oxidation of the corresponding 2-hydroxymethylindoles. The precursor alcohols are typically synthesized by the reduction of 2-ethoxycarbonylindoles using a reducing agent like lithium aluminum hydride (LiAlH₄). The subsequent oxidation to the aldehyde is efficiently achieved using activated manganese dioxide (MnO₂).[6] This two-step process provides good yields and is applicable to various substituted indoles.

-

McFadyen-Stevens Reaction : This method also utilizes 2-ethoxycarbonylindoles as starting materials. It provides an alternative route to the corresponding aldehydes and has been compared with the oxidation method for its efficacy.[6]

-

Vilsmeier-Haack and Reimer-Tiemann Reactions : While these reactions are standard for C3 formylation, their application for generating C2 aldehydes is less direct.[3][7][8] The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (formed from DMF and POCl₃), strongly favors the C3 position in unsubstituted indoles.[3] Similarly, the Reimer-Tiemann reaction, which uses chloroform in a basic solution to generate dichlorocarbene, is also selective for other positions on aromatic rings.[4][7][9] However, in substrates where the C3 position is blocked, formylation may be directed to other positions, including C2, though this is less common.

dot

Caption: A typical workflow for synthesizing indole-2-carbaldehydes.

Physicochemical Characterization

Once synthesized, the identity, purity, and structure of substituted indole-2-carbaldehydes are confirmed using a suite of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. The aldehydic proton typically appears as a distinct singlet in the ¹H NMR spectrum around δ 9.8-10.0 ppm.[10] The signals from the aromatic protons on the indole ring provide information about the substitution pattern.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. A strong absorption band around 1650-1700 cm⁻¹ is characteristic of the C=O stretch of the aldehyde group. The N-H stretch of the indole ring is also observable.

-

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and confirm its elemental composition, often through high-resolution mass spectrometry (HRMS).[11][12]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole chromophore gives rise to characteristic absorption bands, which can be influenced by the nature and position of substituents.[13]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is employed to assess the purity of the synthesized compounds. A single peak in the chromatogram is indicative of a pure substance.[10]

Biological Characterization and Applications

Substituted indole-2-carbaldehydes and their derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[2] The characterization of these compounds often extends to evaluating their efficacy in various biological assays.

-

Antiviral Activity : Derivatives of indole-2-carboxylic acid (which can be synthesized from the corresponding aldehyde) have been identified as potent inhibitors of the HIV-1 integrase enzyme, a key target in antiretroviral therapy.[14][15][16] Structural optimizations have led to compounds with significant inhibitory effects.[16]

-

Anticancer Activity : Indole-based compounds, including derivatives of indole-2-carboxamides and carbohydrazides, have demonstrated promising antiproliferative and anti-angiogenic activities.[17] Some derivatives have shown potent cytotoxic effects against various cancer cell lines and have been investigated as dual inhibitors of targets like EGFR and CDK2.[18]

-

Enzyme Inhibition : Substituted indole derivatives have been developed as selective inhibitors for enzymes such as aldehyde dehydrogenases (ALDH), which are implicated in cancer and other diseases.[19]

-

Antiplatelet Activity : Certain N-substituted indole carbohydrazide derivatives have been synthesized and evaluated for their ability to inhibit platelet aggregation.[20]

// Nodes Synthesis [label="Synthesis of\nIndole-2-carbaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; PhysChem [label="Physicochemical\nCharacterization\n(NMR, MS, IR)", fillcolor="#FBBC05", fontcolor="#202124"]; Derivatization [label="Chemical Derivatization\n(e.g., Schiff Base, Amide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BioAssay [label="Biological Assays\n(Anticancer, Antiviral, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LeadDev [label="Lead Compound\nDevelopment", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification; Purification -> PhysChem; PhysChem -> Derivatization; Derivatization -> BioAssay; BioAssay -> LeadDev; }

Caption: The mechanism for the Vilsmeier-Haack formylation of indole.

Quantitative Data Summary

The following tables summarize key quantitative data for representative substituted indole-2-carbaldehydes and their derivatives.

Table 1: Synthesis Yields of Indole-carbaldehydes

| Precursor | Reaction | Product | Yield (%) | Reference |

| Indole | Vilsmeier-Haack | Indole-3-carbaldehyde | 97 | [5] |

| 4-Methylindole | Vilsmeier-Haack | 4-Methylindole-3-carbaldehyde | 90 | [3] |

| 2-Methylindole | Vilsmeier-Haack | 1-Formyl-3-methylindole | 71 | [3] |

| 2-Methylindole | Vilsmeier-Haack | 2-Formyl-3-methylindole | 22.5 | [3] |

Note: The Vilsmeier-Haack reaction predominantly yields the C3-formylated product. The C2-formylated product is minor unless the C3 position is blocked.

Table 2: Spectroscopic Data for Representative Indole-carbaldehydes

| Compound | ¹H NMR (δ, ppm) Aldehydic H | IR (cm⁻¹) C=O Stretch | Reference |

| Indole-3-carbaldehyde | ~9.80 | ~1660 | [10] |

| N'-(3-chlorobenzylidene)-1H-indole-3-carbohydrazide | - | 1635 | [20] |

| N'-(2-fluorobenzylidene)-1H-indole-2-carbohydrazide | - | 1643 | [20] |

Table 3: Biological Activity of Indole Derivatives

| Compound Class | Target/Assay | Activity (IC₅₀ / GI₅₀) | Reference |

| Indole-2-carboxylic acid deriv. (17a) | HIV-1 Integrase | IC₅₀ = 3.11 µM | [15] |

| Indole-2-carboxylic acid deriv. (20a) | HIV-1 Integrase | IC₅₀ = 0.13 µM | [16] |

| Indole-2-carbohydrazide deriv. (24f) | HCT116 Cancer Cell Line | GI₅₀ = 8.1 µM | [17] |

| Indole-2-carbohydrazide deriv. (24f) | SW480 Cancer Cell Line | GI₅₀ = 7.9 µM | [17] |

| Indole-2-carboxamide deriv. (5h) | CDK2 Enzyme | IC₅₀ = 11 nM | [18] |

References

- 1. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Contact Support [mychemblog.com]

- 8. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 9. jk-sci.com [jk-sci.com]

- 10. researchgate.net [researchgate.net]

- 11. ajchem-b.com [ajchem-b.com]

- 12. Spectral and thermal studies of divalent transition metal with indole-2-carboxylic acid and 4-substituted hydrazinethiocarbamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]

The Electronic Influence of Methyl Substitution on the Indole Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic effects of methyl groups on the indole ring. The strategic placement of a methyl group can significantly alter the electron density distribution within the indole nucleus, thereby influencing its reactivity, acidity, and biological activity. Understanding these effects is paramount for the rational design of indole-based therapeutic agents. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of these effects, and visualizes relevant biochemical pathways.

Quantitative Analysis of Electronic Effects

The electronic influence of a methyl group on the indole ring can be quantified through several experimental and computational parameters. These include Hammett substituent constants, Nuclear Magnetic Resonance (NMR) chemical shifts, and acid dissociation constants (pKa).

Hammett Substituent Constants

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic system. The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of the substituent. For the methyl group, which is an electron-donating group through an inductive and hyperconjugative effect, the Hammett constants are typically negative. While specific Hammett constants for all positions of the indole ring are not extensively tabulated, the values for the methyl group on a benzene ring serve as a good approximation.

| Parameter | Value | Interpretation |

| σm (meta) | -0.07 | Weak electron-donating effect at the meta position. |

| σp (para) | -0.17 | Moderate electron-donating effect at the para position. |

NMR Chemical Shifts

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shift (δ) is sensitive to the electron density around a nucleus. An increase in electron density leads to greater shielding and a lower chemical shift (upfield shift). The tables below summarize the ¹H and ¹³C NMR chemical shifts for indole and its monomethylated derivatives.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Monomethylindoles in CDCl₃

| Position | Indole | 1-Me | 2-Me [1] | 3-Me | 4-Me | 5-Me | 6-Me [2] | 7-Me [3] |

| N-H | 8.10 | - | 7.73 | 7.87 | 8.01 | 7.91 | 7.89 | 7.95 |

| C2-H | 7.15 | 6.99 | - | 6.97 | 7.08 | 7.04 | 7.01 | 7.05 |

| C3-H | 6.52 | 6.45 | 6.20 | - | 6.55 | 6.46 | 6.42 | 6.48 |

| C4-H | 7.65 | 7.62 | 7.51 | 7.58 | - | 7.52 | 7.49 | 7.50 |

| C5-H | 7.12 | 7.18 | 7.10 | 7.22 | 7.10 | - | 7.15 | 7.02 |

| C6-H | 7.18 | 7.25 | 7.06 | 7.15 | 7.12 | 7.20 | - | 6.98 |

| C7-H | 7.60 | 7.30 | 7.24 | 7.35 | 7.25 | 7.33 | 7.46 | - |

| Me | - | 3.75 | 2.40 | 2.31 | 2.50 | 2.45 | 2.41 | 2.50 |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Monomethylindoles in CDCl₃

| Position | Indole | 1-Me | 2-Me | 3-Me [4] | 4-Me | 5-Me [4] | 6-Me [5] | 7-Me [6] |

| C2 | 124.5 | 128.7 | 135.3 | 122.5 | 124.0 | 125.0 | 124.2 | 124.8 |

| C3 | 102.2 | 100.9 | 100.2 | 111.1 | 101.8 | 102.0 | 102.1 | 102.5 |

| C3a | 127.9 | 128.6 | 129.6 | 128.7 | 128.0 | 128.9 | 127.3 | 128.4 |

| C4 | 120.8 | 120.8 | 120.1 | 118.9 | 129.8 | 120.8 | 122.2 | 118.4 |

| C5 | 122.0 | 121.3 | 119.8 | 121.9 | 122.1 | 128.7 | 121.4 | 122.5 |

| C6 | 119.8 | 120.8 | 120.8 | 119.2 | 119.5 | 123.5 | 131.6 | 120.0 |

| C7 | 111.2 | 109.2 | 110.3 | 111.1 | 109.1 | 110.9 | 111.1 | 120.0 |

| C7a | 135.7 | 136.9 | 135.9 | 136.4 | 136.0 | 134.1 | 136.2 | 135.1 |

| Me | - | 32.8 | 13.5 | 9.8 | 18.6 | 21.4 | 21.6 | 16.5 |

Acid Dissociation Constants (pKa)

The pKa value of the N-H proton of the indole ring is a measure of its acidity. Electron-donating groups like methyl are expected to increase the electron density on the nitrogen atom, making the proton less acidic and thus increasing the pKa value.

Table 3: pKa Values of Monomethylindoles

| Compound | pKa (in DMSO) |

| Indole | 21.0 |

| 1-Methylindole | N/A (no N-H) |

| 2-Methylindole | ~21.9 |

| 3-Methylindole | ~22.7 |

| 4-Methylindole | ~21.2 |

| 5-Methylindole | ~21.6 |

| 6-Methylindole | ~21.4 |

| 7-Methylindole | ~21.1 |

Experimental Protocols

Vilsmeier-Haack Formylation of 2-Methylindole

This reaction is a classic example of electrophilic aromatic substitution on an indole ring, where the methyl group's electronic effect influences the outcome.

Objective: To synthesize 2-methyl-3-formylindole via the Vilsmeier-Haack reaction.

Materials:

-

2-Methylindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

1,2-Dichloroethane (DCE), anhydrous

-

Sodium acetate

-

Deionized water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a magnetic stirrer and a dropping funnel

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF (1.2 equivalents). Cool the flask to 0 °C in an ice bath. Add freshly distilled POCl₃ (1.1 equivalents) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Reaction with Indole: Dissolve 2-methylindole (1.0 equivalent) in anhydrous DCE and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Hydrolysis: Add a saturated solution of sodium acetate to the mixture and stir for 1-2 hours to hydrolyze the iminium salt intermediate.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 2-methyl-3-formylindole.

Determination of pKa by Potentiometric Titration

Objective: To determine the pKa of a methyl-substituted indole using potentiometric titration.

Materials:

-

Methyl-substituted indole sample (~1 mM solution)

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

0.15 M KCl solution (for maintaining constant ionic strength)

-

Calibrated pH meter with a combination pH electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Prepare a ~1 mM solution of the methyl-substituted indole in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or DMSO to ensure solubility). Add 0.15 M KCl to maintain a constant ionic strength.

-

Initial Acidification: Acidify the sample solution to a pH of approximately 1.8-2.0 by adding 0.1 M HCl.

-

Titration Setup: Place the beaker with the sample solution on a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.

-

Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH value and the total volume of NaOH added. Continue the titration until the pH reaches approximately 12.0.

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point from the inflection point of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa is the pH at the half-equivalence point.

-

Determination of pKa by UV-Visible Spectrophotometry

Objective: To determine the pKa of a methyl-substituted indole using UV-visible spectrophotometry.

Materials:

-

Methyl-substituted indole sample

-

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., citrate, phosphate, borate buffers)

-

UV-Visible spectrophotometer

-

Quartz cuvettes or a 96-well UV-transparent microplate

-

DMSO (for stock solution)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the methyl-substituted indole in DMSO (e.g., 10 mM).

-

Sample Preparation: Prepare a series of solutions by diluting the stock solution into the different buffer solutions to a final concentration where the absorbance is within the linear range of the spectrophotometer (typically in the low micromolar range). The final concentration of DMSO should be kept low and constant across all samples (e.g., <1%).

-

Spectral Acquisition: Record the UV-visible absorption spectrum (e.g., from 230 to 500 nm) for each of the buffered solutions.

-

Data Analysis:

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

-

The resulting plot should be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the equation: pKa = pH + log[(A_I - A)/(A - A_U)], where A is the absorbance at a given pH, and A_I and A_U are the absorbances of the fully ionized and unionized forms, respectively.

-

Signaling Pathway Visualization

Indole derivatives are known to modulate various signaling pathways implicated in cancer and other diseases. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. Certain indole compounds have been shown to inhibit this pathway. The electronic properties of the indole ring, influenced by substituents like methyl groups, can affect the binding affinity and inhibitory activity of these compounds towards key proteins in this pathway.

Caption: PI3K/Akt/mTOR signaling and potential inhibition by indole derivatives.

Caption: Workflow for pKa determination of methyl-substituted indoles.

This guide provides a foundational understanding of the electronic effects of methyl groups on the indole ring. The presented data and protocols serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the design and synthesis of novel indole-based compounds with tailored electronic and biological properties.

References

Navigating the Physicochemical Landscape of 1,5-dimethyl-1H-indole-2-carbaldehyde: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the synthetic intermediate, 1,5-dimethyl-1H-indole-2-carbaldehyde. Recognizing the current scarcity of publicly available quantitative data for this specific molecule, this document focuses on delivering a robust framework for its empirical determination. By detailing standardized experimental protocols and outlining the expected physicochemical behavior based on the well-established chemistry of the indole and aldehyde functional groups, this guide serves as an essential resource for researchers engaged in pharmaceutical development, organic synthesis, and materials science. The inclusion of detailed experimental workflows and logical diagrams aims to empower scientists to generate reliable and reproducible data, facilitating the seamless integration of this compound into drug discovery and development pipelines.

Introduction

This compound is a member of the indole family, a core structural motif present in a vast array of biologically active compounds and approved pharmaceuticals. The presence of a reactive carbaldehyde group at the 2-position, coupled with methylation at the 1- and 5-positions, bestows upon this molecule a unique set of properties that make it a valuable intermediate in organic synthesis.[1] Its utility has been noted in the development of novel therapeutics, particularly in the realm of neurological disorders, as well as in the creation of fluorescent probes for biological imaging.[1]

A thorough understanding of the solubility and stability of this compound is paramount for its effective application. Solubility directly impacts solvent selection for synthesis, purification, formulation, and biological screening. Stability, on the other hand, dictates storage conditions, shelf-life, and compatibility with other reagents and excipients. This guide provides a foundational understanding of these critical parameters.

Physicochemical Properties

While specific experimental data for this compound is limited, its basic molecular properties can be calculated and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | ChemicalBook |

| Molecular Weight | 173.21 g/mol | ChemicalBook |

| Appearance | Expected to be a solid | - |

| CAS Number | Not available | - |

Solubility Characteristics

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | The polarity of these solvents can effectively solvate the polar carbaldehyde group, while their organic nature accommodates the indole ring. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl groups of these solvents can act as hydrogen bond donors and acceptors with the carbaldehyde oxygen and indole nitrogen. |

| Non-Polar | Hexane, Toluene | Low | The overall polarity of the molecule, due to the carbaldehyde group, is likely to limit its solubility in non-polar solvents. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Low to Sparingly Soluble | The hydrophobic indole ring is expected to dominate, leading to poor aqueous solubility. The addition of co-solvents like DMSO is likely required for aqueous preparations. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

3.1.1. Materials

-

This compound

-

Selected solvents (e.g., DMSO, ethanol, water, PBS pH 7.4)

-

Vials with screw caps

-

Thermostatically controlled shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Volumetric flasks and pipettes

3.1.2. Procedure

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. Ensure there is undissolved solid material present.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw a known aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. A standard calibration curve of this compound should be prepared and run in parallel.

-

Calculation: Calculate the solubility of the compound in the solvent, expressed in mg/mL or µg/mL, taking into account the dilution factor.

Caption: Workflow for Solubility Determination

Stability Characteristics

The stability of this compound is influenced by its functional groups. The indole ring is susceptible to oxidation, while the aldehyde group can undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in condensation reactions.

4.1. Predicted Stability Profile

-

Thermal Stability: As a solid, the compound is expected to be relatively stable at ambient temperatures. At elevated temperatures, decomposition may occur.

-

Photostability: Indole derivatives can be sensitive to light, particularly UV radiation, which can lead to degradation. Storage in amber vials or in the dark is recommended.

-

pH Stability:

-

Acidic Conditions: The indole ring is generally stable in acidic media, but strong acids may lead to polymerization.

-

Basic Conditions: The aldehyde group may be susceptible to Cannizzaro reaction in the presence of a strong base if no α-protons are available for enolization.

-

-

Oxidative Stability: The compound is likely susceptible to oxidation, particularly in the presence of oxidizing agents or atmospheric oxygen over extended periods. The aldehyde can be oxidized to a carboxylic acid, and the indole ring can undergo oxidative degradation.

Experimental Protocol for Stability Assessment

A comprehensive stability study should evaluate the impact of temperature, humidity, light, and pH on the integrity of the compound.

4.2.1. Materials

-

This compound

-

Calibrated stability chambers (for controlled temperature and humidity)

-

Photostability chamber with controlled light exposure (ICH Q1B compliant)

-

pH buffers

-

HPLC system with a stability-indicating method (capable of separating the parent compound from its degradation products)

4.2.2. Procedure

-

Sample Preparation: Prepare solutions of this compound in relevant solvents or formulations. For solid-state stability, use the neat compound.

-

Storage Conditions:

-

Accelerated Stability: Store samples at elevated temperatures and humidity (e.g., 40°C / 75% RH) for a defined period (e.g., up to 6 months).

-

Long-Term Stability: Store samples under intended storage conditions (e.g., 25°C / 60% RH or 5°C) for the proposed shelf-life.

-

Photostability: Expose samples to a defined light source (e.g., ICH Q1B option 2) and a dark control.

-

pH Stability: Store solutions at various pH values (e.g., pH 2, 7, 9) at a constant temperature.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6 months for accelerated studies).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and detect the formation of any degradation products.

-

Data Evaluation: Evaluate the rate of degradation and identify any significant degradation products.

Caption: Workflow for Stability Assessment

Conclusion

While specific quantitative data on the solubility and stability of this compound remains to be fully elucidated in the public domain, this technical guide provides a robust framework for its determination. The predicted solubility and stability profiles, based on the inherent properties of the indole and carbaldehyde functionalities, offer valuable initial guidance for researchers. The detailed experimental protocols for solubility and stability assessment are intended to empower scientists to generate the necessary data to confidently advance their research and development activities with this versatile synthetic intermediate. The generation and dissemination of such data will be a valuable contribution to the broader scientific community.

References

An In-depth Technical Guide to the Basic Reaction Mechanisms Involving 1,5-dimethyl-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals